[(4-bromo-3,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-Bromo-3,5-dimethoxyphenyl)methylamine hydrochloride is an organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethoxyphenyl)methylamine hydrochloride typically involves several steps:
Bromination: The starting material, 3,5-dimethoxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-3,5-dimethoxybenzaldehyde.
Reductive Amination: The brominated aldehyde is then subjected to reductive amination with methylamine. This step involves the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Hydrochloride Formation: The final step involves converting the free base amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (4-bromo-3,5-dimethoxyphenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products or substituted derivatives.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-bromo-3,5-dimethoxyphenyl)methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including its interactions with various biological targets. It is often used in research to understand the structure-activity relationships of substituted phenethylamines.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological or psychiatric disorders.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethoxyphenyl)methylamine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The methoxy groups and bromine atom play crucial roles in its binding affinity and specificity. The compound may modulate the activity of neurotransmitters like serotonin and dopamine, influencing mood and behavior.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Another substituted phenethylamine with similar structural features but different pharmacological properties.
3,4-Methylenedioxyamphetamine: A compound with a methylenedioxy group instead of methoxy groups, leading to different biological activities.
2,5-Dimethoxy-4-methylamphetamine: Similar in structure but with a methyl group instead of a bromine atom.
Uniqueness
(4-Bromo-3,5-dimethoxyphenyl)methylamine hydrochloride is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
2751621-38-0 |
---|---|
Molecular Formula |
C10H15BrClNO2 |
Molecular Weight |
296.6 |
Purity |
95 |
Origin of Product |
United States |
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